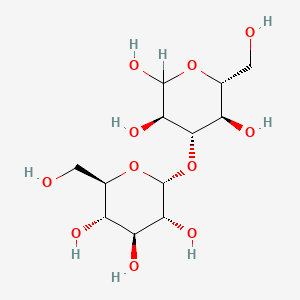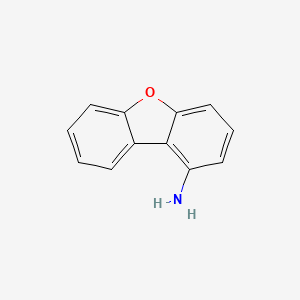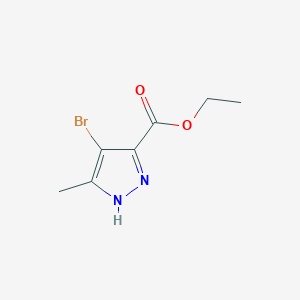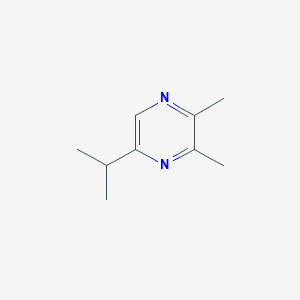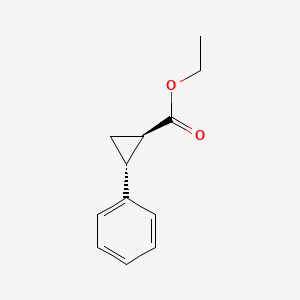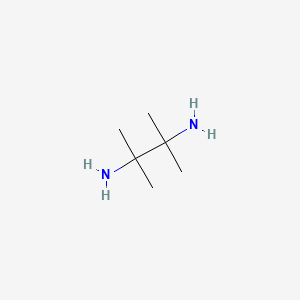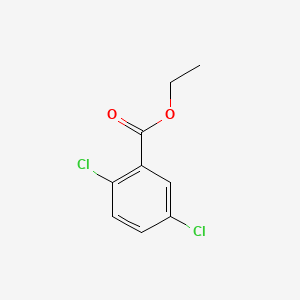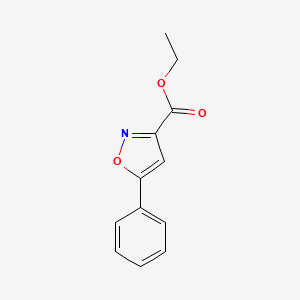
5-Fenilisoxazol-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-phenylisoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Aplicaciones Científicas De Investigación
Ethyl 5-phenylisoxazole-3-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
Mode of Action
It is known that isoxazole derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Pharmacokinetics
Ethyl 5-phenylisoxazole-3-carboxylate has high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . It is an inhibitor of CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-phenylisoxazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on metabolic processes.
Cellular Effects
Ethyl 5-phenylisoxazole-3-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in inflammation and apoptosis . Additionally, it can alter the expression of genes related to these pathways, thereby affecting cellular functions and responses.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-phenylisoxazole-3-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This inhibition or activation can result in alterations in gene expression and subsequent cellular responses. Understanding these molecular interactions is crucial for elucidating the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-phenylisoxazole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl 5-phenylisoxazole-3-carboxylate remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of ethyl 5-phenylisoxazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
Ethyl 5-phenylisoxazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of ethyl 5-phenylisoxazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Ethyl 5-phenylisoxazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications.
Métodos De Preparación
Ethyl 5-phenylisoxazole-3-carboxylate can be synthesized through various synthetic routes. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the Sonogashira coupling of acid chlorides with terminal alkynes, followed by 1,3-dipolar cycloaddition with in situ prepared nitrile oxides . Industrial production methods often employ these catalytic processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Ethyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl ring and ester group can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Ethyl 5-phenylisoxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-phenylisoxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: Contains a methyl group on the isoxazole ring.
Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate: Contains a trifluoromethyl group on the isoxazole ring.
These compounds share the isoxazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Propiedades
IUPAC Name |
ethyl 5-phenyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUXKYCDKKYGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341215 | |
| Record name | ethyl 5-phenylisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7063-99-2 | |
| Record name | Ethyl 5-phenylisoxazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7063-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 5-phenylisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Ethyl 5-phenylisoxazole-3-carboxylate as revealed by its crystal structure?
A1: The crystal structure analysis of Ethyl 5-phenylisoxazole-3-carboxylate, detailed in " []," highlights two important features:
- Planarity: The phenyl and isoxazole rings within the molecule are essentially coplanar. This is evident from the C—C—C—O torsion angle of 0.1 (3)°. [] Such planarity could have implications for how the molecule interacts with other planar structures, such as binding sites on enzymes.
- Extended Ester Conformation: The ester group adopts an extended conformation and lies approximately in the same plane as the isoxazole ring, as indicated by the O—C—C—N torsion angle of −172.86 (18)°. [] This extended conformation might influence the molecule's overall shape and its ability to participate in specific interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



